Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside and its derivatives involves several steps, including benzoylation, O-deisopropylidenation, selective benzoylation, mesylation, and treatment with thiourea, leading to the formation of specific 5-thio compounds and subsequent modifications to achieve the title compound. These synthetic routes provide essential derivatives for further chemical and biological studies (Hasegawa et al., 1978).
Molecular Structure Analysis
The molecular structure of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside reveals distorted chair conformations and significant ring distortions influenced by the N-acyl side chain's bulkiness. The crystal structure analysis provides insights into the geometrical variations and the conformational behavior of the GlcNAc aldohexopyranosyl rings in the solid state, highlighting the structural flexibility of these molecules (Xiaosong Hu et al., 2011).
Chemical Reactions and Properties
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside participates in various chemical reactions, including glycosylation processes that are pivotal for synthesizing complex oligosaccharides. These reactions utilize specific protecting groups and glycosylating agents, enabling the construction of oligosaccharides with branched 2-acetamido-2-deoxy-D-glucosyl residues, which are critical for studying bacterial cell-wall, human milk, and blood-group substances (Durette & Meitzner, 1981).
Scientific Research Applications
Enzyme Inhibition Studies : Verhoeven and Schwyzer (1972) demonstrated that the methyl 2-acetamido-6-O-(N-methyl-isonicotinylium)-2-deoxy-beta-D-glucopyranoside ion exhibits binding modes analogous to lysozyme in solution. This suggests its potential use in understanding enzyme-inhibitor interactions (Verhoeven & Schwyzer, 1972).
Synthesis of Biomedicine Compounds : Cai, Ling, and Bundle (2009) presented an efficient method for synthesizing 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose. These compounds hold potential applications in biomedicine (Cai, Ling, & Bundle, 2009).
Cell Wall Component Synthesis : Warren, Nasir-ud-din, and Jeanloz (1978) synthesized derivatives of methyl 2-acetamido-3-O-allyl-2-deoxy-4-O-methyl-beta-D-glucopyranoside, a key component of the Micrococcus lysodeikticus cell wall. This has implications for understanding cell wall structures (Warren, Nasir-ud-din, & Jeanloz, 1978).
Therapeutic Compound Creation : Ljevakovic, Tomić, and Tomašić (1988) explored selective pivaloylation of 2-acetamido-2-deoxy sugars and their methyl glycosides, creating new compounds with potential therapeutic applications (Ljevakovic, Tomić, & Tomašić, 1988).
Vaccine Development : Yeung, Hill, Janicka, and Petillo (2000) synthesized hyaluronan trisaccharides, which could enable the development of vaccines against specific pathogens (Yeung, Hill, Janicka, & Petillo, 2000).
Conformational Studies : Hu, Zhang, Oliver, and Serianni (2011) examined the conformational properties of methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside dihydrate, contributing to our understanding of carbohydrate chemistry (Hu, Zhang, Oliver, & Serianni, 2011).
Safety And Hazards
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOCXOZYFLVKN-JGKVKWKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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